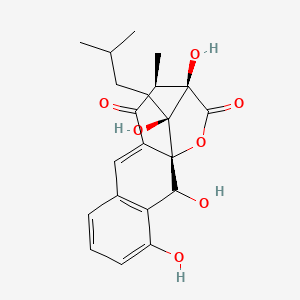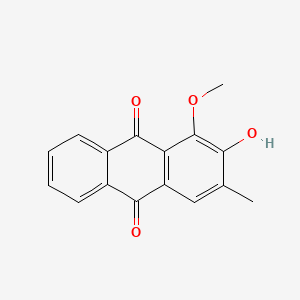
Digitolutein
説明
Digitolutein is a natural product found in Digitalis lanata, Digitalis isabelliana, and other organisms with data available.
科学的研究の応用
Anthraquinone Derivatives and Plant Tissue Cultures Digitolutein has been identified as a significant anthraquinone derivative isolated from various plant tissues. Notably, it was extracted from the callus tissue of Digitalis lanata, marking the first time anthraquinone derivatives were discovered in plant tissue cultures. This discovery adds to the understanding of the chemical composition and potential biochemical pathways present in such tissues (Furuya & Kojima, 1971). Similarly, additional anthraquinones, including this compound, were isolated from the callus tissue of the same plant, emphasizing the plant's potential as a source of these compounds (Furuya, Kojima, & Katsuta, 1972).
Therapeutic Potentials and Bioactive Compounds The therapeutic potentials of this compound and related compounds have been explored in various studies. For instance, this compound, along with other compounds extracted from Morinda lucida, was tested against Plasmodium falciparum, showing a significant decrease in parasite count in a dose-dependent manner. This suggests its potential role in antimalarial treatments (Koumaglo, Gbéassor, Nikabu, de Souza, & Werner, 1992). Additionally, this compound was identified as a major pigment, among others, in Digitalis viridiflora, indicating its role in the pigmentation and potential bioactive properties of the plant (Imre, 1973).
作用機序
Target of Action
Digitolutein, like other cardiac glycosides, primarily targets the sodium-potassium ATPase pump in myocardial cells . This pump plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction.
Mode of Action
This compound inhibits the sodium-potassium ATPase pump, leading to an increase in intracellular sodium levels . This increase in sodium reduces the activity of the sodium-calcium exchanger, which normally expels calcium from the cell. As a result, intracellular calcium levels rise, enhancing the contractility of the heart muscle .
Biochemical Pathways
The action of this compound affects the calcium signaling pathway in myocardial cells. By inhibiting the sodium-potassium ATPase pump, this compound disrupts the balance of ions across the cell membrane. This disruption leads to an increase in intracellular calcium, which triggers stronger contractions of the heart muscle .
Pharmacokinetics
Like other cardiac glycosides, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of this compound, affecting its efficacy and potential side effects.
Result of Action
The primary result of this compound’s action is an increase in the force of heart muscle contractions. This is due to the increased intracellular calcium levels caused by the inhibition of the sodium-potassium ATPase pump . This can be beneficial in conditions like heart failure, where the heart’s pumping ability is compromised.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors that affect the absorption of oral medications, such as stomach pH and the presence of food in the stomach, could potentially impact the bioavailability of this compound . Additionally, factors that affect the metabolism of drugs, such as liver function and the presence of other medications, could influence the action and efficacy of this compound .
生化学分析
Biochemical Properties
Digitolutein plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cardiac glycosides, which are compounds known for their effectiveness in treating heart insufficiency . This compound interacts with enzymes involved in the cardenolide pathway, such as mevalonic acid and steroidal saponins . These interactions are essential for the biosynthesis of cardiac glycosides, which have significant therapeutic value.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce cell cycle arrest in the G2/M phase, which is crucial for its cytotoxic activities against cancer cells . Additionally, this compound has been found to inhibit the expression of vasohibin-2 (VASH2), a protein involved in angiogenesis, thereby restraining angiogenesis in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes in the cardenolide pathway, facilitating the biosynthesis of cardiac glycosides . It also inhibits the expression of certain genes, such as VASH2, which plays a role in angiogenesis . These molecular interactions contribute to the compound’s therapeutic effects, particularly in the treatment of cancer and heart insufficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable when stored as a powder at -20°C for up to three years . Its stability in solution is less well-documented, and it is recommended to store stock solutions in tightly sealed vials and avoid repeated freeze-thaw cycles . Long-term studies have shown that this compound can maintain its cytotoxic activities against cancer cells over extended periods, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antibacterial activities . At higher doses, this compound can exhibit toxic effects, including cytotoxicity against normal cells . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of cardiac glycosides . It interacts with enzymes such as mevalonic acid and steroidal saponins, which are crucial for the production of these bioactive compounds . Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-7-11-12(16(20-2)13(8)17)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRMDMYSQWZTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197255 | |
| Record name | Digitolutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-86-1 | |
| Record name | 2-Hydroxy-1-methoxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digitolutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digitolutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)
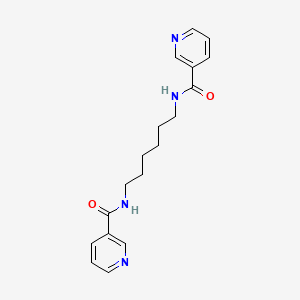



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)
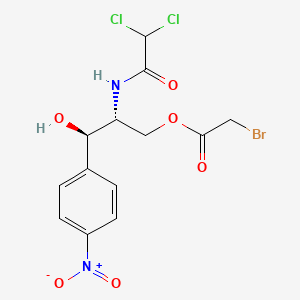

![[3-Octadec-9-enoyloxy-2-(4-pyren-1-ylbutanoyloxy)propyl] octadec-9-enoate](/img/structure/B1214005.png)
![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)
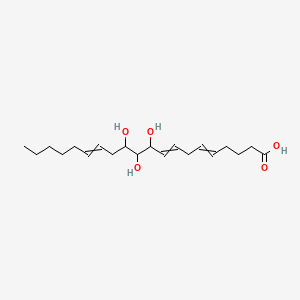
![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)

